tetranor-PGDM lactone-d6 chemical structure
tetranor-PGDM lactone-d6 chemical structure
Executive Summary
tetranor-PGDM lactone-d6 is a deuterated internal standard used in the precise quantification of tetranor-PGDM, the major urinary metabolite of Prostaglandin D2 (PGD2).[1][2][3] As PGD2 is chemically unstable in vivo, tetranor-PGDM serves as the primary surrogate biomarker for monitoring PGD2 biosynthesis, particularly in the context of mast cell activation, asthma, and allergic inflammation.[1]
This guide details the chemical properties, metabolic origins, and critical analytical considerations for using the lactone-d6 isotopolog in LC-MS/MS workflows.
Chemical Identity & Structural Specifications[1][2][4][5][6][7][8]
The "lactone" designation refers to the closed-ring form of the metabolite, which exists in equilibrium with its open-acid form.[1] The "d6" designation indicates the incorporation of six deuterium atoms on the omega tail, providing a mass shift of +6 Da to differentiate the standard from endogenous analytes during mass spectrometry.[1]
Physicochemical Data Table
| Property | Specification |
| Formal Name | 5α-hydroxy-7,11-dioxo-2,3,4,5-tetranor-prostan-1,14-dioic acid-16,16,17,17,18,18-d6 |
| Common Name | tetranor-PGDM lactone-d6 |
| Molecular Formula | C₁₆H₁₆D₆O₆ |
| Formula Weight | 316.4 g/mol |
| Parent Analyte | tetranor-PGDM (MW 328.4 for acid; 310.3 for lactone) |
| Deuterium Positions | C16, C17, C18 (Omega tail labeling) |
| Solubility | Soluble in Methyl Acetate, DMF, DMSO, Ethanol |
| Stability | ≥1 year at -80°C (Protect from light) |
Structural Logic
The "tetranor" nomenclature indicates the loss of four carbons from the alpha-chain of the parent Prostaglandin D2 via beta-oxidation.[1] The "lactone" forms through the dehydration and cyclization of the carboxylic acid tail with the C9 hydroxyl group, a reaction catalyzed by acidic conditions often found in urine or during sample preparation.
Biological Context: The PGD2 Pathway[1][10]
Prostaglandin D2 (PGD2) is a potent mediator of inflammation produced primarily by mast cells.[1] Direct measurement of PGD2 is unreliable due to its rapid metabolism.[1] Tetranor-PGDM is the terminal, stable metabolite found in urine, making it the gold standard for non-invasive assessment of mast cell activity.[1]
Metabolic Pathway Diagram
The following diagram illustrates the degradation of PGD2 into tetranor-PGDM, highlighting the beta-oxidation steps.
Figure 1: Metabolic cascade from PGD2 to tetranor-PGDM.[1] The final step shows the equilibrium between the open acid and the closed lactone form.
Analytical Challenges: The Acid-Lactone Equilibrium
A critical source of error in prostaglandin analysis is the pH-dependent equilibrium between the open hydroxy-acid form and the closed lactone form.[1]
The Problem
In human urine (variable pH 4.5–8.0), tetranor-PGDM exists as a mixture of both forms.[1]
-
Acid Form (Open): Dominant at neutral/alkaline pH.[1]
-
Lactone Form (Closed): Dominant at acidic pH.[1]
The Solution (Protocol Design)
To ensure accurate quantification, the analytical protocol must force the analyte entirely into one form or the other.[1]
-
Lactone-d6 Usage: The standard is supplied as the lactone.[1]
-
Equilibration: When spiking the internal standard (Lactone-d6) into urine, the sample is typically acidified (pH 3).[1] This drives the endogenous tetranor-PGDM toward the lactone form, matching the internal standard, or ensures that both standard and analyte equilibrate to the same ratio before extraction.[1]
-
Quantification: The mass spectrometer monitors the specific transition for the chosen form.[1]
Quantitative Methodology (LC-MS/MS)
The following protocol outlines the extraction and quantification of tetranor-PGDM using the lactone-d6 internal standard.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for urinary tetranor-PGDM quantification.
Protocol Specifications
1. Sample Preparation (SPE)[1][4]
-
Acidification: Acidify urine to pH 3.0 using 1M HCl.[1][5] This step is crucial to protonate the carboxylic acid groups, facilitating retention on the SPE column and stabilizing the lactone/acid ratio.
-
Spiking: Add a known concentration of tetranor-PGDM lactone-d6 .[1] Allow to equilibrate for 15 minutes.
-
Extraction: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB).[1]
-
Reconstitution: Evaporate solvent and reconstitute in mobile phase (e.g., Water/Acetonitrile 90:10).[1]
2. LC-MS/MS Parameters
Quantification is performed in Negative Electrospray Ionization (ESI-) mode.[1] The d6-lactone provides a distinct mass channel free from endogenous interference.[1]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3)* | Collision Energy |
| tetranor-PGDM (Lactone) | 309.2 (M-H)⁻ | Optimize (e.g., 291, 265) | 20-30 eV |
| tetranor-PGDM (Acid) | 327.2 (M-H)⁻ | Optimize (e.g., 309, 143) | 20-30 eV |
| IS: Lactone-d6 | 315.4 (M-H)⁻ | Optimize (e.g., 297, 271) | 20-30 eV |
*Note: Product ions vary by instrument platform. Common fragmentation involves loss of water (-18) or decarboxylation (-44).[1] Always run a product ion scan on the pure standard to confirm transitions.
Handling & Stability
-
Storage: Store the neat standard at -80°C .
-
Solvent: Supplied in Methyl Acetate.[1][3][6] This solvent is volatile; keep vials tightly sealed.[1]
-
Working Solutions: When preparing working curves, avoid storing dilute aqueous solutions for long periods, as the lactone may hydrolyze back to the open acid form if the pH shifts toward neutral.[1] Prepare fresh daily or store in organic solvent (Ethanol/Acetonitrile) at -20°C.
References
-
Song, W.L., et al. (2008).[1][2][6] "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[2][3][6][7][8] Journal of Biological Chemistry, 283(2), 1179-1188.[1][2][3][6] Retrieved from [Link]
-
Inagaki, S., et al. (2018).[1] "Urinary PGDM, a prostaglandin D2 metabolite, is a novel biomarker for objectively detecting allergic reactions of food allergy."[1][9] Journal of Allergy and Clinical Immunology. Retrieved from [Link]
-
Zhang, Y., et al. (2011).[1] "Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers." Journal of Mass Spectrometry, 46(7), 705-711.[1] Retrieved from [Link]
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- 5. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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